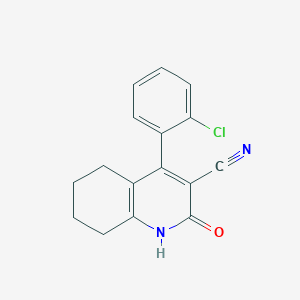
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Übersicht
Beschreibung
4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties
The compound and its derivatives have been studied for their optoelectronic properties and charge transport tendencies. Research by Irfan et al. (2020) explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including closely related compounds. They found that these compounds could be efficient multifunctional materials, potentially useful in optoelectronics (Irfan et al., 2020).
Structural Analysis via X-ray Diffraction
Mazina et al. (2004) investigated the structures of several compounds, including those based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, using single-crystal X-ray diffraction. This method provides detailed insights into the molecular structure, essential for understanding the compound's chemical behavior and potential applications (Mazina et al., 2004).
Spectroscopic Characterization and NLO Analyses
Wazzan et al. (2016) conducted a comprehensive analysis of the structural parameters, spectroscopic characterization, and Non-Linear Optical (NLO) properties of derivatives of this compound. Their findings can be instrumental in assessing the potential of these compounds in various optical applications (Wazzan et al., 2016).
Synthesis of New Derivatives
Research into synthesizing new derivatives of the compound has been conducted by Dyachenko and Dyachenko (2015). They explored one-pot condensations to create new derivatives, which can expand the compound's utility in various scientific fields (Dyachenko & Dyachenko, 2015).
Antimicrobial Screening
Goswami et al. (2022) synthesized derivatives of this compound and screened them for antibacterial and antifungal activities. This application highlights the compound's potential in developing new antimicrobial agents (Goswami et al., 2022).
Spectroscopic and Thermal Studies
A study by Sadeek et al. (2015) focused on the spectroscopic, structural, thermal, and antimicrobial properties of derivatives, which could have implications in material science and microbiology (Sadeek et al., 2015).
Applications in Organic Chemistry
Elkholy (2007) explored the reactions of derivatives of the compound, leading to the creation of pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridines, showcasing its versatility in organic synthesis (Elkholy, 2007).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)19-16(20)12(15)9-18/h1,3,5,7H,2,4,6,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGDRABFSOALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




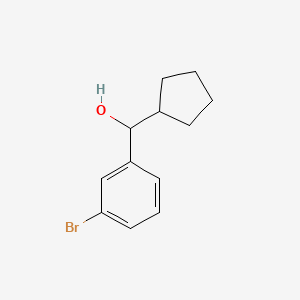
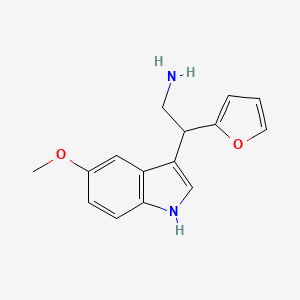


![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)

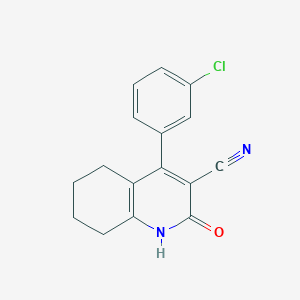
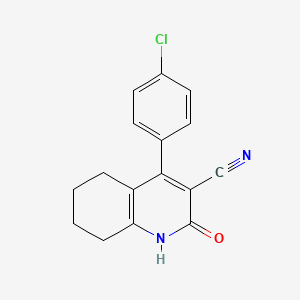
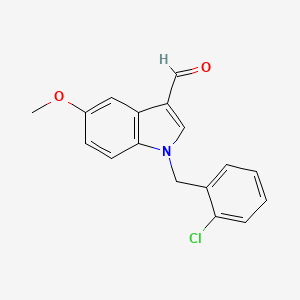

![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)

![4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)